molecular formula C14H21F3N4O4 B13250918 N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide;2,2,2-trifluoroacetic acid

N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B13250918
M. Wt: 366.34 g/mol
InChI Key: GRTGZEMGPDXGNL-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine moiety, and a trifluoroacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the piperidine and methoxyethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s structure.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.

    Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and downstream signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide: This compound shares structural similarities with other pyrazole derivatives, such as N-(2-ethoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide.

    2,2,2-trifluoroacetic acid derivatives: Compounds like trifluoroacetic acid esters and amides exhibit similar chemical properties due to the presence of the trifluoroacetic acid group.

Uniqueness

The uniqueness of N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21F3N4O4

Molecular Weight

366.34 g/mol

IUPAC Name

N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H20N4O2.C2HF3O2/c1-18-6-5-14-12(17)10-8-15-16-11(10)9-3-2-4-13-7-9;3-2(4,5)1(6)7/h8-9,13H,2-7H2,1H3,(H,14,17)(H,15,16);(H,6,7)

InChI Key

GRTGZEMGPDXGNL-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(NN=C1)C2CCCNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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